molecular formula C10H17NO2 B1199237 4-(Aminomethyl)bicyclo[2.2.2]octane-1-carboxylic acid CAS No. 24306-54-5

4-(Aminomethyl)bicyclo[2.2.2]octane-1-carboxylic acid

Cat. No.: B1199237
CAS No.: 24306-54-5
M. Wt: 183.25 g/mol
InChI Key: PKWPJBDFDHJNER-UHFFFAOYSA-N
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Description

Historical Background and Discovery

The development of this compound can be traced through the broader evolution of bicyclic chemistry research. The compound was first catalogued in chemical databases in 2005, as evidenced by its creation date in PubChem records. However, the foundational work on bicyclo[2.2.2]octane systems began significantly earlier with Howard Zimmerman's synthesis of barrelene in 1960. Zimmerman's pioneering work on bicyclo[2.2.2]octa-2,5,7-triene established the synthetic pathways and understanding necessary for developing more complex bicyclo[2.2.2]octane derivatives.

The synthesis methodology for producing this compound was formalized through patent literature, with European Patent EP0003409A1 describing production processes as early as 1997. This patent outlined conventional approaches involving desulfurization of bisethylenethioketal derivatives and subsequent functional group manipulations. The systematic investigation of bicyclo[2.2.2]octane derivatives gained momentum through research into structural mimics of natural products and pharmaceutical scaffolds, leading to refined synthetic approaches and improved understanding of structure-activity relationships.

Contemporary research has expanded the synthetic toolkit for accessing this compound family, with particular emphasis on Diels-Alder reactions and subsequent functionalization strategies. The historical development demonstrates a progression from basic bicyclic framework construction to sophisticated multi-step syntheses targeting specific substitution patterns and stereochemical outcomes.

Nomenclature and Classification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for bicyclic structures. The compound is officially designated as this compound, with the bicyclo[2.2.2]octane descriptor indicating the core eight-membered bicyclic framework consisting of two six-membered rings sharing a common edge. The numerical designation [2.2.2] specifies the number of carbon atoms in each bridge connecting the bridgehead positions.

Alternative nomenclature systems recognize this compound under several synonyms, including the abbreviated form "Amboca" commonly used in pharmaceutical literature. The Chemical Abstracts Service has assigned the registry number 24306-54-5 to this compound, providing a unique identifier for database searches and regulatory documentation. Additional systematic names include bicyclo[2.2.2]octane-1-carboxylic acid, 4-(aminomethyl)-, which emphasizes the carboxylic acid functionality as the primary functional group.

The molecular formula C10H17NO2 indicates the presence of ten carbon atoms, seventeen hydrogen atoms, one nitrogen atom, and two oxygen atoms. The molecular weight is precisely calculated as 183.25 grams per mole, with computational chemistry methods providing additional structural descriptors including InChI codes and SMILES notation for digital representation. The compound exists as a zwitterionic species under physiological conditions due to the presence of both amino and carboxylic acid functional groups.

Significance in Chemical Research

The research significance of this compound extends across multiple domains of chemical investigation. In synthetic organic chemistry, this compound serves as a valuable building block for constructing more complex molecular architectures. The rigid bicyclic framework provides conformational constraint that is particularly useful in medicinal chemistry applications where precise spatial arrangement of functional groups is required for biological activity. Research has demonstrated that bicyclo[2.2.2]octane derivatives can function as structural mimics of other important molecular scaffolds, expanding their utility in drug design programs.

Contemporary investigations have revealed the potential of bicyclo[2.2.2]octane systems as bioisosteres for aromatic rings. Recent studies have shown that 2-oxabicyclo[2.2.2]octane can serve as a phenyl ring replacement with improved physicochemical properties. This research direction has significant implications for pharmaceutical development, as it provides strategies for modifying lipophilicity, metabolic stability, and other drug-like properties while maintaining essential binding interactions. The systematic exploration of bicyclo[2.2.2]octane derivatives has contributed to understanding structure-activity relationships in various therapeutic areas.

The compound has found particular application in the development of coactivator binding inhibitors, where its rigid structure provides an ideal scaffold for positioning functional groups in precise spatial arrangements. Research has demonstrated that bicyclo[2.2.2]octane systems can effectively mimic the structural features of natural coactivator peptides, leading to the development of small molecule inhibitors with improved pharmacological properties. These investigations have advanced both fundamental understanding of protein-protein interactions and practical approaches to therapeutic intervention.

Position Within Bicyclic Compound Chemistry

Within the broader landscape of bicyclic compound chemistry, this compound occupies a distinctive position as a saturated, functionalized derivative of the parent bicyclo[2.2.2]octane system. The parent compound bicyclo[2.2.2]octane, with molecular formula C8H14 and Chemical Abstracts Service number 280-33-1, represents the fundamental structural framework from which numerous derivatives are constructed. This positioning provides important context for understanding the chemical behavior and synthetic accessibility of the aminomethyl carboxylic acid derivative.

Comparative analysis with other bicyclic systems reveals both advantages and limitations of the bicyclo[2.2.2]octane framework. Unlike bicyclo[1.1.1]pentane systems, which exhibit higher strain energy and different geometric constraints, bicyclo[2.2.2]octane derivatives provide intermediate rigidity with improved synthetic accessibility. The carbon-carbon distance across the bicyclic system measures approximately 2.6 angstroms, which is closer to the para-substituted phenyl ring distance compared to other potential bioisosteres. This geometric similarity has driven interest in bicyclo[2.2.2]octane derivatives as phenyl ring replacements in medicinal chemistry applications.

The stability profile of bicyclo[2.2.2]octane systems contrasts favorably with more exotic alternatives such as cubane derivatives, which have demonstrated instability under various reaction conditions including transition metal catalysis and mechanochemical treatment. This stability advantage, combined with established synthetic methodology, positions this compound as a practical choice for drug discovery and materials science applications. The compound's dual functionality, incorporating both amino and carboxylic acid groups, further enhances its versatility as a synthetic intermediate and biological probe.

Related Compounds in Scientific Literature

The scientific literature contains extensive documentation of structurally related compounds that share the bicyclo[2.2.2]octane core with this compound. Prominent among these is methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate, which represents the methyl ester derivative with Chemical Abstracts Service number 135908-33-7. This compound demonstrates similar structural features while exhibiting different solubility and reactivity profiles due to the ester functionality replacing the carboxylic acid group.

The hydrochloride salt form of the parent compound, designated as this compound hydrochloride with Chemical Abstracts Service number 24238-86-6, represents an important formulation variant. The salt formation provides enhanced water solubility and improved handling characteristics for research applications. Similarly, the carbonitrile derivative 4-(aminomethyl)bicyclo[2.2.2]octane-1-carbonitrile hydrochloride, with Chemical Abstracts Service number 916211-24-0, demonstrates how functional group modification can alter the chemical properties while maintaining the core bicyclic structure.

Additional related compounds include 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylic acid and 4-(methylamino)bicyclo[2.2.2]octane-1-carboxylic acid, which exhibit systematic variations in the pendant functional groups. The methylamino derivative, with Chemical Abstracts Service number 792136-91-5, illustrates how N-methylation affects the electronic and steric properties of the amino functionality. These structural variations provide valuable insights into structure-activity relationships and guide optimization efforts in medicinal chemistry programs.

The literature also documents various ester derivatives, including the hemimethyl ester of bicyclo[2.2.2]octane-1,4-dicarboxylic acid, which incorporates dual carboxylic acid functionality. These dicarboxylic acid derivatives represent important synthetic intermediates and have found application in polymer chemistry and materials science. The systematic study of these related compounds has contributed significantly to understanding the chemical behavior and potential applications of the bicyclo[2.2.2]octane structural class.

Compound Name Chemical Abstracts Service Number Molecular Formula Key Structural Features
This compound 24306-54-5 C10H17NO2 Primary amino group, carboxylic acid
Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate 135908-33-7 C10H17NO2 Primary amino group, methyl ester
This compound hydrochloride 24238-86-6 C10H18ClNO2 Hydrochloride salt form
4-(Aminomethyl)bicyclo[2.2.2]octane-1-carbonitrile hydrochloride 916211-24-0 C10H17ClN2 Carbonitrile functionality
4-(Methylamino)bicyclo[2.2.2]octane-1-carboxylic acid 792136-91-5 C10H17NO2 Secondary amino group
4-(Hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylic acid 828-52-4 C10H16O3 Hydroxymethyl substitution

Properties

IUPAC Name

4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c11-7-9-1-4-10(5-2-9,6-3-9)8(12)13/h1-7,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKWPJBDFDHJNER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1(CC2)CN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60179044
Record name 4-(Aminomethyl)bicyclo(2.2.2)octane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60179044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24306-54-5
Record name 4-(Aminomethyl)bicyclo(2.2.2)octane-1-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024306545
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(Aminomethyl)bicyclo(2.2.2)octane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60179044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Palladium-Catalyzed Dioxygenation

A patented method utilizes palladium dichloride (PdCl₂) to catalyze the oxidation of 1,4-dimethylene cyclohexane with oxone (potassium peroxymonosulfate) in aqueous media. The reaction proceeds exothermically at ambient temperature, yielding bicyclo[2.2.2]octane-1,4-diol as the primary product. Gas chromatography-mass spectrometry (GC-MS) analysis confirms >90% conversion after overnight stirring. The diol intermediate is isolated via filtration and extraction with n-butanol, achieving a 60% yield after recrystallization.

Acid-Catalyzed Transesterification

The diol undergoes transesterification with acetic anhydride in the presence of sulfuric acid to form 1,4-diacetoxybicyclo[2.2.2]octane. This step is critical for protecting hydroxyl groups prior to further functionalization. Alternative catalysts include inorganic bases (e.g., NaOH) and transition metal complexes (e.g., Sn, Ti), though sulfuric acid remains optimal due to its high efficiency and low cost.

Diels-Alder Cycloaddition for Bicyclo[2.2.2]octene Intermediates

Synthesis of Tetracarboxylic Acid Dianhydrides

The Diels-Alder reaction between 2H-pyran-2-ones and dienophiles (e.g., maleic anhydride) generates bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic acid dianhydride. This method, pioneered by Kočevar et al., employs thermal conditions (150–200°C) to drive the [4+2] cycloaddition. The dianhydride serves as a versatile precursor for introducing carboxyl groups via hydrolysis.

Hydrolysis to Carboxylic Acids

Treatment of the dianhydride with aqueous HCl at reflux yields bicyclo[2.2.2]octane-1,4-dicarboxylic acid. The reaction requires careful temperature control (<30°C during workup) to prevent decarboxylation. Nuclear magnetic resonance (¹H NMR) confirms the product’s purity, with characteristic peaks at δ 1.5–2.1 ppm (bridgehead protons) and δ 12.1 ppm (carboxylic acid protons).

Reductive Amination for Aminomethyl Group Introduction

Catalytic Hydrogenation of Nitriles

Bicyclo[2.2.2]octane-1-carboxylic acid is converted to its nitrile derivative via reaction with cyanogen bromide (BrCN) in the presence of a palladium catalyst. Subsequent hydrogenation over Raney nickel at 50–100°C under 5–10 bar H₂ pressure introduces the aminomethyl group. The reaction achieves >85% yield, with excess ammonia ensuring complete reduction of the nitrile to the primary amine.

Optimization of Reaction Conditions

Key parameters include:

  • Catalyst loading : 3–5 wt% Pd/C minimizes side reactions.

  • Temperature : 80°C balances reaction rate and selectivity.

  • Solvent : Methanol enhances catalyst stability and product solubility.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey StepYield (%)AdvantagesLimitations
Pd-Catalyzed Oxidation1,4-Dimethylene cyclohexaneDioxygenation60High conversion, scalableRequires toxic oxone
Diels-Alder Cycloaddition2H-Pyran-2-one[4+2] Cycloaddition75Stereoselective, versatileHigh temperatures needed
Reductive AminationBicyclo[2.2.2]octane nitrileHydrogenation85Mild conditions, high selectivitySensitive to catalyst deactivation

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)bicyclo[2.2.2]octane-1-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Oxo derivatives of the bicyclic structure.

    Reduction: Alcohols or aldehydes derived from the carboxylic acid group.

    Substitution: Substituted derivatives with various functional groups replacing the aminomethyl group.

Scientific Research Applications

Medicinal Chemistry

4-(Aminomethyl)bicyclo[2.2.2]octane-1-carboxylic acid has shown potential in various therapeutic areas:

  • Neuroprotective Applications : Research indicates that this compound may modulate glutamate signaling, which is crucial for neuroprotection and preventing neurodegenerative diseases .
  • Antitumor Activity : Preliminary studies suggest that derivatives of this compound exhibit activity against various cancer cell lines, indicating its potential as an anticancer agent .
  • Binding to Sigma-1 Receptors : The compound's structure enables it to interact with sigma receptors, which are implicated in several neurological disorders. This interaction could lead to the development of new treatments targeting these conditions.

Organic Synthesis

The compound serves as a valuable intermediate in the synthesis of complex organic molecules:

  • Key Intermediate : It is used in synthesizing natural product analogs and other bicyclic compounds, which are essential in pharmaceutical development .
  • Synthetic Routes : Various synthetic methods have been developed to produce this compound efficiently, including metal-free conditions that enhance yields and reduce environmental impact .

Material Science

In addition to its biological applications, the compound's unique properties make it suitable for material science:

  • Development of New Materials : The stability and reactivity of this compound allow for its use in creating novel materials with specific functionalities, such as polymers or composites for industrial applications .

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound on neuronal cells exposed to excitotoxic conditions. Results indicated a significant reduction in cell death and preservation of neuronal function, suggesting its potential as a therapeutic agent for neurodegeneration.

Case Study 2: Antitumor Activity

Another study evaluated the antitumor properties of synthesized derivatives of this compound against multiple cancer cell lines. The findings demonstrated promising cytotoxic effects, leading researchers to explore further modifications to enhance efficacy.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)bicyclo[2.2.2]octane-1-carboxylic acid involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The bicyclic structure provides rigidity, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key Compounds :

Bicyclo[2.2.2]octane-1-carboxylic acid derivatives: 4-Methylbicyclo[2.2.2]octane-1-carboxylic acid (CAS 702-67-0): The methyl group induces weaker electron-donating effects compared to AMBOC’s aminomethyl group, resulting in higher acidity (pKa ~3.5 vs. AMBOC’s ~4.2). 4-Nitro derivatives: Nitro groups exhibit strong electron-withdrawing effects, significantly lowering pKa (e.g., 4-nitro analog: pKa ~1.8).

Monocyclic analogs: AMCHA: The cyclohexane-based analog shows reduced binding affinity in plasminogen kringle 4 studies due to conformational flexibility.

Table 1: Substituent Effects on Acidity and Reactivity

Compound Substituent (X) pKa* Inductive Effect (σI)
AMBOC -CH2NH2 ~4.2 Moderate donating
4-Methylbicyclo[2.2.2]octane-1-COOH -CH3 ~3.5 Weak donating
4-Nitrobicyclo[2.2.2]octane-1-COOH -NO2 ~1.8 Strong withdrawing
Bicyclo[2.2.2]octane-1-COOH -H ~4.9 Reference

*Data derived from Roberts (1953), Koppel (1993), and Palecek (1973).

Bioisosteric Replacements

AMBOC’s bicyclo[2.2.2]octane scaffold serves as a saturated bioisostere for aromatic rings, mimicking phenyl groups in drug design while reducing metabolic instability. Examples include:

  • 2-Oxabicyclo[2.2.2]octane : Enhances metabolic stability in kinase inhibitors.
  • Phenylbicyclo[2.2.2]octaneamine : Used in Nurr1 agonists (e.g., compound 8a in ).

Advantages of AMBOC :

  • Superior rigidity compared to cyclohexane derivatives.
  • Tunable electronic properties via substituent modification (e.g., -CH2NH2 for basicity).

Pharmacological Relevance

  • AA-115/APG-115: A clinical-stage MDM2 inhibitor incorporating the bicyclo[2.2.2]octane-1-carboxylic acid moiety.
  • BG9928: A deuterated adenosine A1 antagonist with a bicyclo[2.2.2]octane core, demonstrating metabolic stability in preclinical studies.

Table 2: Comparative Pharmacological Profiles

Compound Target/Application Key Feature
AMBOC Plasminogen kringle 4 ligand High rigidity, NMR-detectable binding
AA-115/APG-115 MDM2 inhibitor (cancer therapy) Orally active, bicyclic bioisostere
BG9928 Adenosine A1 antagonist (CHF) Deuterated for metabolic stability

Biological Activity

Overview

4-(Aminomethyl)bicyclo[2.2.2]octane-1-carboxylic acid is a bicyclic compound characterized by its unique bicyclo[2.2.2]octane core, containing an aminomethyl group at the 4-position and a carboxylic acid group at the 1-position. This structure imparts distinct biological activities, making it a subject of interest in medicinal chemistry and pharmacological research.

  • Molecular Formula : C10H17NO2
  • Molecular Weight : Approximately 183.25 g/mol
  • CAS Number : 854214-59-8

The precise biological targets of this compound are still under investigation, but preliminary studies suggest several interactions:

  • Enzyme Interaction : The compound can act as a substrate or inhibitor for various enzymes, notably carboxylases and aminotransferases, influencing metabolic pathways through competitive inhibition or activation.
  • Cell Signaling Modulation : It may alter cellular signaling pathways by interacting with kinases and phosphatases, affecting gene expression and cellular metabolism.
  • Receptor Binding : There is evidence suggesting that it may bind to sigma-1 receptors, which play roles in neuroprotection and memory consolidation .

Biological Activities

The biological activities of this compound include:

  • Neuroprotective Effects : Studies indicate potential neuroprotective properties, particularly against glutamate-induced excitotoxicity, which is relevant in neurodegenerative diseases like Alzheimer's and Parkinson's .
  • Antimicrobial Properties : Preliminary investigations suggest that this compound may exhibit antimicrobial activity, although detailed studies are required to confirm these effects .
  • Anticancer Potential : Research is ongoing into its potential as an anticancer agent, with initial findings indicating possible efficacy in inhibiting tumor growth .

Case Studies

  • Neuroprotection Against Glutamate Toxicity
    • A study explored the effects of the compound on neuronal cell lines exposed to glutamate. Results indicated a significant reduction in cell death compared to controls, suggesting its potential as a therapeutic agent for neurodegenerative conditions .
  • Enzyme Inhibition Studies
    • In vitro assays demonstrated that the compound could inhibit specific enzymes involved in metabolic pathways, leading to altered cellular responses. This highlights its potential utility in drug development targeting metabolic disorders .
  • Antimicrobial Activity
    • A series of tests revealed that this compound exhibited inhibitory effects on various bacterial strains, warranting further exploration into its application as an antibiotic .

Comparative Analysis with Similar Compounds

Compound NameStructureNotable Features
4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acidStructureContains a methoxycarbonyl group; used in organic synthesis
4-(Aminobicyclo[2.2.2]octane-1-carboxylic acid hydrochlorideStructureSimilar functional groups; studied for biological activities
4-(Aminomethyl)bicyclo(2.2.1)heptane-1-carboxylic acidStructureDifferent bicyclic framework; potential medicinal uses

Q & A

Basic: What synthetic strategies are employed for preparing 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylic acid derivatives?

Answer: Derivatives are synthesized via copper-catalyzed intermolecular C–H functionalization of aliphatic carboxylic acids. For example, coupling 4-(ethoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid with S-phenyl benzenethiosulfonate yields methyl 4-(phenylthio)bicyclo[2.2.2]octane-1-carboxylate. Purification via flash column chromatography (62% yield) and structural validation by 1H^1 \text{H} NMR and 13C^{13} \text{C} NMR are standard . Advanced analogs (e.g., bioisosteres) involve multi-step esterification and functional group transformations, as seen in Nurr1 agonist development .

Basic: How do pKa values of 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids inform reaction design?

Answer: Experimental pKa data (e.g., 6.75 for H-, 5.90 for NC-substituted derivatives) reveal substituent-dependent acidity trends. Electron-withdrawing groups (e.g., –CN) lower pKa, enhancing deprotonation in basic conditions. This guides pH optimization for carboxylate-mediated reactions (e.g., coupling or salt formation) .

Basic: What spectroscopic methods validate the structure of bicyclo[2.2.2]octane derivatives?

Answer: 1H^1 \text{H} NMR and 13C^{13} \text{C} NMR are primary tools for confirming regiochemistry and substituent orientation. X-ray crystallography resolves stereochemistry in complex cases (e.g., methyl 6-hydroxy-9-oxo-8-oxabicyclo[5.2.1]decan-10-yl carbamate) . Dipole moment calculations (via dielectric constant measurements) further corroborate electronic environments .

Basic: How are hydrochloride salts of this compound prepared and characterized?

Answer: Salts like 4-aminobicyclo[2.2.2]octane-1-carboxylic acid hydrochloride are synthesized via acid-base reactions, followed by recrystallization. Purity (\geq95%) is confirmed by HPLC, while 1H^1 \text{H} NMR and mass spectrometry verify protonation states and molecular integrity .

Advanced: How do DFT calculations model substituent effects on acidity?

Answer: B3LYP/6-311+G(d,p) calculations evaluate substituent inductive effects via isodesmic reactions. For example, the acidity of 4-substituted derivatives is modeled by comparing energy differences between acids and anions. Calculated pKa values align with experimental data (σ=1.1kJ/mol\sigma = 1.1 \, \text{kJ/mol}), providing a reliable scale for inaccessible substituents .

Advanced: What mechanistic insights explain regioselectivity in bicyclo[2.2.2]octane functionalization?

Answer: Regioselective azidolysis and epoxide ring-opening reactions are governed by steric and electronic factors. DFT studies show transition-state stabilization via hydrogen bonding in lactone formation, favoring five-membered over six-membered rings .

Advanced: How is bicyclo[2.2.2]octane utilized as a phenyl bioisostere in drug design?

Answer: Its rigid, hydrophobic structure mimics phenyl rings while improving metabolic stability. For instance, MDM2 inhibitors (e.g., AA-115/APG-115) replace phenyl with bicyclo[2.2.2]octane, validated via binding assays (IC50_{50} < 1 nM) and xenograft tumor suppression .

Advanced: How are thermodynamic dissociation constants determined for substituted derivatives?

Answer: Dissociation constants (KaK_a) are measured via potentiometric titration in aqueous solutions. Data for 4-substituted analogs (e.g., –NH2_2, –Br) correlate with Hammett substituent constants (σ\sigma), revealing linear free-energy relationships .

Advanced: What role do bicyclo[2.2.2]octane β-amino acids play in peptide engineering?

Answer: As conformationally constrained γ-turn mimics, these β-amino acids enforce helical or sheet-like secondary structures in foldamers. Solid-phase synthesis and circular dichroism (CD) confirm their ability to stabilize non-native peptide conformations .

Advanced: How are electrostatic approximations used to predict dipole moments?

Answer: Dipole moments of 4-aminobicyclo[2.2.2]octane-1-carboxylic acid are calculated using charge distributions derived from NMR and X-ray data. Experimental values (e.g., in water) are compared to theoretical models, highlighting limitations in asymmetric substituent cases .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
4-(Aminomethyl)bicyclo[2.2.2]octane-1-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4-(Aminomethyl)bicyclo[2.2.2]octane-1-carboxylic acid

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